Cas no 99066-76-9 (5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid)

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid

- MFCD09972072

- AB55668

- 5-Phenyl-1,3,4-oxadiazole-2-carboxylicacid

- HCTMDIVCEAEJOQ-UHFFFAOYSA-N

- AKOS006238771

- TS-00246

- FT-0678590

- 99066-76-9

- SCHEMBL2330752

- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, AldrichCPR

- 5-phenyl-[1,3,4]oxadiazole-2-carboxylic acid

- DTXSID50633342

- CS-0335801

- ZDA06676

-

- MDL: MFCD09972072

- インチ: InChI=1S/C9H6N2O3/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13)

- InChIKey: HCTMDIVCEAEJOQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=NN=C(C(=O)O)O2

計算された属性

- せいみつぶんしりょう: 190.03784206g/mol

- どういたいしつりょう: 190.03784206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6099-250MG |

5-phenyl-1,3,4-oxadiazole-2-carboxylic acid |

99066-76-9 | 95% | 250MG |

¥ 1,623.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6099-100MG |

5-phenyl-1,3,4-oxadiazole-2-carboxylic acid |

99066-76-9 | 95% | 100MG |

¥ 1,016.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 031223-1g |

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid |

99066-76-9 | 1g |

3121.0CNY | 2021-07-13 | ||

| eNovation Chemicals LLC | D641548-1g |

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid |

99066-76-9 | 95% | 1g |

$785 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6099-10G |

5-phenyl-1,3,4-oxadiazole-2-carboxylic acid |

99066-76-9 | 95% | 10g |

¥ 20,295.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 031223-500mg |

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid |

99066-76-9 | 500mg |

2031CNY | 2021-05-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6099-5G |

5-phenyl-1,3,4-oxadiazole-2-carboxylic acid |

99066-76-9 | 95% | 5g |

¥ 12,177.00 | 2023-04-12 | |

| Crysdot LLC | CD11000696-1g |

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid |

99066-76-9 | 95+% | 1g |

$668 | 2024-07-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ6099-1g |

5-phenyl-1,3,4-oxadiazole-2-carboxylic acid |

99066-76-9 | 95% | 1g |

¥4428.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406471-500mg |

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid |

99066-76-9 | 98+% | 500mg |

¥3542.00 | 2024-04-23 |

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acidに関する追加情報

Introduction to 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid (CAS No. 99066-76-9)

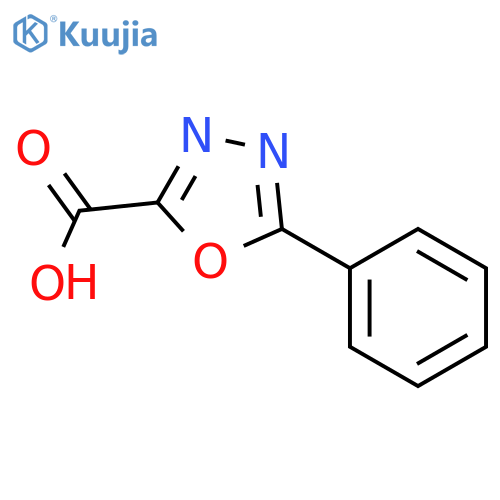

5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 99066-76-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and chemical properties. This compound belongs to the oxadiazole family, which is known for its broad range of biological activities and industrial applications. The presence of a phenyl group and a carboxylic acid moiety in its molecular structure contributes to its versatility, making it a valuable intermediate in the synthesis of various functional materials and bioactive molecules.

The structure of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid consists of a central oxadiazole ring, which is a six-membered heterocycle containing two oxygen atoms and one nitrogen atom. This core structure is flanked by a phenyl group at the 5-position and a carboxylic acid group at the 2-position. The oxadiazole ring itself is highly stable due to the delocalization of electrons across the ring, which enhances its reactivity and makes it a preferred scaffold for medicinal chemists. The carboxylic acid functionality further extends its utility by allowing for easy derivatization through esterification, amidation, or other coupling reactions.

In recent years, 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid has been extensively studied for its potential applications in pharmaceuticals. One of the most promising areas of research is its use as a precursor in the development of novel therapeutic agents. The oxadiazole moiety has shown efficacy in various biological assays, including anti-inflammatory, antimicrobial, and anticancer activities. For instance, derivatives of oxadiazoles have been reported to inhibit the activity of certain kinases and enzymes involved in cancer progression. The phenyl group in 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid can be further modified to enhance binding affinity to target proteins or to improve pharmacokinetic properties.

Moreover, the synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid has been optimized through various methodologies to achieve high yields and purity. One common approach involves the condensation of phenylhydrazine with maleic anhydride or related dicarbonyl compounds under controlled conditions. This reaction typically proceeds via nucleophilic addition followed by cyclization to form the oxadiazole ring. Subsequent oxidation or carboxylation steps can introduce the carboxylic acid functionality at the 2-position. Advances in catalytic systems and green chemistry principles have further refined these synthetic routes, making them more sustainable and scalable for industrial applications.

The pharmaceutical applications of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid are particularly noteworthy. Researchers have demonstrated that derivatives of this compound can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines and enzymes. For example, certain oxadiazole-based molecules have been found to suppress NF-κB activation, a critical transcription factor involved in inflammation. Additionally, the antimicrobial properties of these derivatives have been explored against Gram-positive and Gram-negative bacteria as well as fungal pathogens. The broad-spectrum activity makes them attractive candidates for developing new antibiotics or antifungal agents.

In the realm of materials science, 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid has been investigated for its potential use in organic electronics and photovoltaic devices. The conjugated system within the oxadiazole ring allows for efficient charge transport properties when incorporated into polymers or small-molecule semiconductors. Researchers have synthesized polymeric materials based on oxadiazole monomers that exhibit excellent thermal stability and optoelectronic performance. These materials are being evaluated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). The incorporation of the phenyl group further enhances light absorption characteristics, making these materials more suitable for energy conversion applications.

The biological activity of 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid has also been linked to its ability to interact with biological targets at the molecular level. Computational studies using molecular docking techniques have revealed that this compound can bind to various protein receptors with high affinity. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes involved in prostaglandin synthesis or with bacterial enzymes that are essential for pathogenicity. These interactions provide insights into how structural modifications can fine-tune binding affinity and selectivity for therapeutic purposes.

Recent advancements in drug discovery have leveraged high-throughput screening (HTS) methods to identify novel bioactive compounds derived from 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid. By systematically testing large libraries of derivatives for biological activity against disease-relevant targets such as kinases or proteases, researchers have uncovered promising lead compounds for further development. These efforts have been complemented by structure-based drug design approaches, where computational models are used to predict how structural changes will affect biological potency and selectivity.

The industrial significance of 5-Phenyl-1,3,4-Oxadiazole -2-carboxylic acid cannot be overstated, as it serves as a versatile building block for synthesizing a wide range of functional materials and bioactive molecules. Its unique combination of chemical reactivity and biological activity makes it an indispensable tool in both academic research and industrial applications. As new synthetic methodologies are developed,the accessibility and scalability of this compound will continue to drive innovation across multiple scientific disciplines.

In conclusion,5 - Phenyl - 1,3,4-Oxadiazol e - 2 - carbox ylic ac id (CAS No . 99066 -76 -9) represents a fascinating compound with diverse applications in pharmaceuticals,materials science,and beyond . Its structural features enable it to participate in numerous chemical transformations while exhibiting significant biological activity . Further research into its derivatives promises to yield novel therapeutic agents , advanced functional materials ,and new insights into molecular interactions . As our understanding grows,the potential uses for this compound will undoubtedly expand , solidifying its role as a cornerstone molecule in modern chemistry .

99066-76-9 (5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid) 関連製品

- 203245-10-7(2-Propenoic acid, 2-methyl-, 4-hydroxycyclohexyl ester)

- 1803676-23-4(3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid)

- 10521-08-1(2H-Pyran-2,4,6(3H,5H)-trione)

- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)

- 2137883-15-7(Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-)

- 1337439-07-2(3-Cyclobutylpiperidine)

- 1556966-10-9(methyl 3-amino-2-(oxolan-3-yl)propanoate)

- 2757871-83-1(Tert-butyl 2-amino-4-[4-(2-methoxyethyl)piperazin-1-yl]butanoate)

- 41372-02-5(Penicillin G Benzathine Tetrahydrate)

- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)